molecular formula C9H11NS B14292423 Methyl benzylmethanimidothioate CAS No. 126789-61-5

Methyl benzylmethanimidothioate

Cat. No.: B14292423
CAS No.: 126789-61-5
M. Wt: 165.26 g/mol
InChI Key: KTBMSJAVWFLCCX-UHFFFAOYSA-N
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Description

Methyl benzylmethanimidothioate is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzylmethanimidothioate can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl benzylmethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylamine.

    Substitution: Various substituted thioamides depending on the reagent used.

Scientific Research Applications

Methyl benzylmethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl benzylmethanimidothioate involves its interaction with specific molecular targets. The sulfur atom in the thioamide group can form strong interactions with metal ions and other electrophilic centers. This interaction can lead to the inhibition of certain enzymes or the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: Another thioamide with similar chemical properties.

    Thiourea: Contains a similar sulfur-containing functional group.

    Benzylamine: The parent amine from which methyl benzylmethanimidothioate is derived.

Uniqueness

This compound is unique due to its specific combination of a benzyl group and a thioamide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

126789-61-5

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

methyl N-benzylmethanimidothioate

InChI

InChI=1S/C9H11NS/c1-11-8-10-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

KTBMSJAVWFLCCX-UHFFFAOYSA-N

Canonical SMILES

CSC=NCC1=CC=CC=C1

Origin of Product

United States

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